molecular formula C14H12N4O2 B5670825 6-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one

6-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one

Cat. No. B5670825
M. Wt: 268.27 g/mol
InChI Key: KTTLYTWAOHGOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves multi-step reactions that include the formation of the naphthyridine core and the introduction of functional groups. For instance, compounds related to 6-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one have been synthesized by cyclization reactions, Grignard reactions, and condensations, showcasing the complexity and versatility of synthetic strategies in constructing such molecules (Bucha et al., 2014).

Molecular Structure Analysis

Naphthyridines' molecular structure is crucial for their biological activity. Studies involving 1,6-naphthyridine motifs highlight the importance of the scaffold and substituents in determining the compound's interaction with biological targets. The incorporation of specific functional groups, such as the 1,3,4-oxadiazole in the compound of interest, influences its binding affinity and specificity towards targets (Wang et al., 2013).

Chemical Reactions and Properties

The chemical behavior of 6-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one can be influenced by its functional groups. The presence of the 1,3,4-oxadiazole moiety, for example, is known to participate in various chemical reactions, contributing to the compound's reactivity and potential as a synthetic intermediate or a pharmacophore (Hou et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for the compound's application in research and development. While specific data on 6-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one might not be readily available, related compounds exhibit diverse physical properties that are influenced by their molecular structure and substituents, affecting their behavior in biological systems and chemical reactions.

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives, including reactivity, pKa, and pharmacokinetics, are essential for their biological activity. The oxadiazole ring in 6-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one contributes to its chemical properties, potentially affecting its mechanism of action, metabolic stability, and interaction with biological molecules (Singh et al., 2003).

properties

IUPAC Name

6-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,6-naphthyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14-10-2-1-6-15-11(10)5-7-18(14)8-12-16-17-13(20-12)9-3-4-9/h1-2,5-7,9H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTLYTWAOHGOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN3C=CC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.